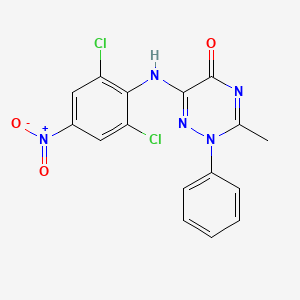![molecular formula C16H14ClN3O2 B4321980 N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE](/img/structure/B4321980.png)
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE
Vue d'ensemble
Description
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE typically involves the reaction of benzimidazole derivatives with chlorophenoxyacetic acid derivatives. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound may find applications in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE would depend on its specific biological activity. Generally, benzimidazole derivatives are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(3-CHLOROPHENOXY)ACETAMIDE include other benzimidazole derivatives, such as:
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenoxy group. This structural feature may impart distinct biological or chemical properties compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(3-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-4-3-5-12(8-11)22-10-16(21)18-9-15-19-13-6-1-2-7-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDRFSCTNLPYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4321902.png)
![(4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-NITROPHENYL)(MORPHOLINO)METHANONE](/img/structure/B4321918.png)
![1-[5-({4-[4-(MORPHOLINOCARBONYL)-2-NITROPHENYL]PIPERAZINO}SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE](/img/structure/B4321924.png)

![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4321933.png)
![4-{[2-(2,5-dichlorophenyl)-3-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl]amino}benzoic acid](/img/structure/B4321934.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B4321944.png)
![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4321953.png)
![3-((Z)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4321957.png)
![3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321965.png)
![N-(2-chlorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321976.png)
![N-(2-chlorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321986.png)

![N-cyclooctyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321997.png)
